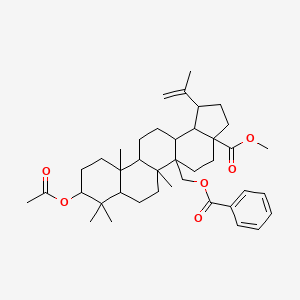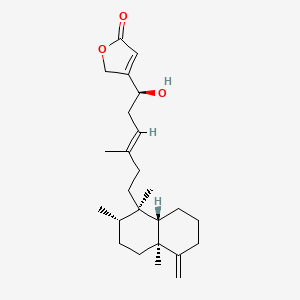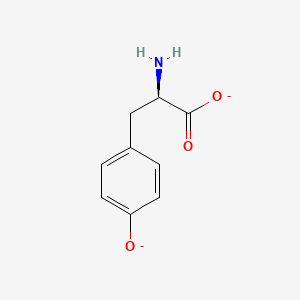
D-tyrosinate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-tyrosinate(2-) is the D-enantiomer of tyrosinate(2-). It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tyrosinate(1-). It is an enantiomer of a L-tyrosinate(2-).
科学的研究の応用
Microbial Attachment Inhibition
Biodegradable Polymers
D-tyrosinate derivatives have been utilized in the design of biodegradable polymers. Bourke and Kohn (2003) discussed the use of desaminotyrosyl-tyrosine alkyl esters, derived from L-tyrosine, as monomers for synthesizing various polymers, including tyrosine-derived polycarbonates and polyarylates. These polymers have applications in drug delivery, cellular responses, and medical device fabrication (Bourke & Kohn, 2003).
Plant Tyrosine Biosynthesis and Metabolism
D-tyrosinate is relevant in the study of plant tyrosine biosynthesis and metabolism. Schenck and Maeda (2018) investigated how L-tyrosine, an important precursor to numerous plant specialized metabolites, is synthesized and catabolized in plants. This research contributes to understanding the production of plant-derived compounds used in human medicine and nutrition (Schenck & Maeda, 2018).
Electrochemical Sensors in Biological Fluids
Atta, Galal, and El-Gohary (2020) developed an electrochemical sensor using crown ether modified poly(hydroquinone)/carbon nanotubes for the determination of tyrosine, among other compounds, in biological fluids. This sensor has potential applications in monitoring diseases like Parkinson's (Atta, Galal, & El-Gohary, 2020).
Regulation of Protein Functions
The role of D-tyrosinate(2-) in regulating protein functions, such as those of NMDA receptors, has been researched. Wang and Salter (1994) explored how tyrosine phosphorylation can regulate neurotransmitter receptor function, particularly NMDA receptors in the central nervous system, which are crucial in neuronal development, plasticity, and toxicity (Wang & Salter, 1994).
特性
製品名 |
D-tyrosinate(2-) |
|---|---|
分子式 |
C9H9NO3-2 |
分子量 |
179.17 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-oxidophenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m1/s1 |
InChIキー |
OUYCCCASQSFEME-MRVPVSSYSA-L |
異性体SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])N)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



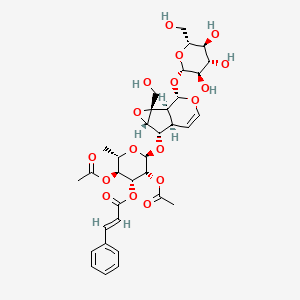
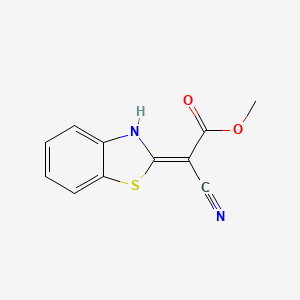
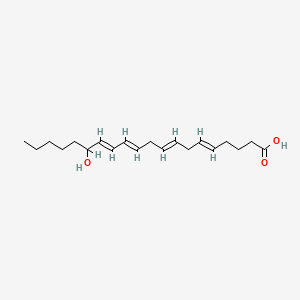

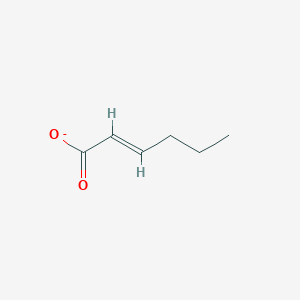
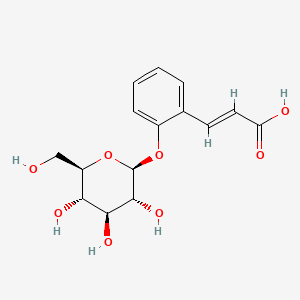
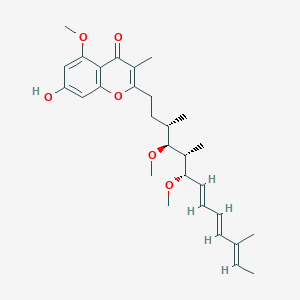
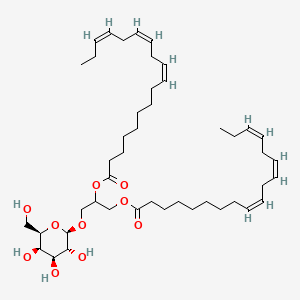
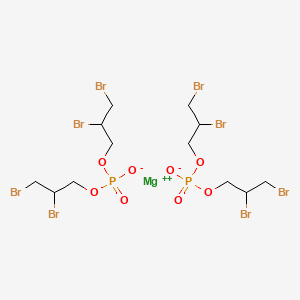
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
